Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 477856-17-0
VCID: VC6045843
InChI: InChI=1S/C13H14ClFO3/c1-3-18-13(17)9(8(2)16)7-10-11(14)5-4-6-12(10)15/h4-6,9H,3,7H2,1-2H3
SMILES: CCOC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C
Molecular Formula: C13H14ClFO3
Molecular Weight: 272.7

Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate

CAS No.: 477856-17-0

Cat. No.: VC6045843

Molecular Formula: C13H14ClFO3

Molecular Weight: 272.7

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate - 477856-17-0

Specification

CAS No. 477856-17-0
Molecular Formula C13H14ClFO3
Molecular Weight 272.7
IUPAC Name ethyl 2-[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate
Standard InChI InChI=1S/C13H14ClFO3/c1-3-18-13(17)9(8(2)16)7-10-11(14)5-4-6-12(10)15/h4-6,9H,3,7H2,1-2H3
Standard InChI Key SGOJPVRMUVLHEJ-UHFFFAOYSA-N
SMILES CCOC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate features a central butanoate backbone with a 3-oxo group and a 2-(2-chloro-6-fluorobenzyl) substituent. The benzyl ring contains chloro and fluoro groups at the 2- and 6-positions, respectively, introducing significant electronic effects. The ester functional group (-COOEt) and β-keto group (-CO-) create a conjugated system that enhances reactivity in nucleophilic and cyclization reactions .

Molecular Specifications

PropertyValueSource
Molecular FormulaC₁₃H₁₄ClFO₃
Molecular Weight272.7 g/mol
Exact Mass272.0586 g/mol
PSA (Polar Surface Area)43.37 Ų
LogP (Partition Coefficient)2.81 (Predicted)

The compound’s logP value suggests moderate lipophilicity, balancing solubility in organic solvents and limited aqueous miscibility .

Physicochemical Properties

Thermal and Physical Properties

Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate has a boiling point of 110°C at 0.1 mmHg, indicative of moderate volatility under reduced pressure . Its density of 1.228 g/cm³ aligns with typical β-keto esters, while the refractive index (predicted 1.470) reflects light-bending characteristics consistent with aromatic systems .

Synthesis and Manufacturing

Industrial Scalability

Current production appears limited to laboratory-scale batches, as evidenced by milligram-to-gram pricing tiers from suppliers like Matrix Scientific . No patents or large-scale manufacturing processes are publicly reported.

Applications in Organic Synthesis

Cyclocondensation Reactions

β-Keto esters are pivotal in forming heterocycles. For example:

  • Furan/Pyrrole Synthesis: Cyclization with α-halo ketones or amines under acidic conditions.

  • Michael Additions: Conjugate additions to α,β-unsaturated carbonyl compounds .

Pharmaceutical Intermediates

The 2-chloro-6-fluorobenzyl group is structurally analogous to motifs in bioactive molecules, suggesting potential use in:

  • Antimicrobial Agents: Halogenated aromatics enhance membrane permeability.

  • Kinase Inhibitors: Electron-withdrawing groups improve target binding .

ParameterSpecificationSource
Hazard Class8 (Corrosive), 3 (Flammable)
RIDADRUN2920
Storage Conditions2–8°C

Protective Measures

  • PPE: Gloves, half-mask respirators, and eye protection .

  • Ventilation: Use in fume hoods to avoid vapor inhalation .

SupplierPurityPackagingPriceSource
Matrix Scientific>95%500 mg$200
Matrix Scientific>95%1 g$308
Matrix Scientific>95%5 g$924

Regulatory Status

No REACH or TSCA listings are currently reported, though compliance with local hazardous chemical regulations is mandatory .

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